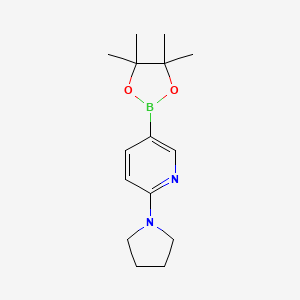

![molecular formula C7H10ClN3O B1455267 3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol CAS No. 1138220-54-8](/img/structure/B1455267.png)

3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol

Descripción general

Descripción

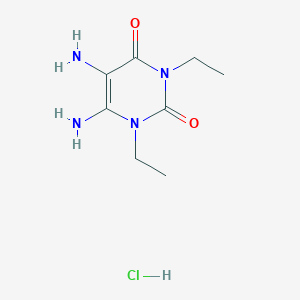

The compound “3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol” is an organic compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound also contains a chloro group (Cl), an amino group (NH2), and a propanol group (C3H7OH).

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .

Aplicaciones Científicas De Investigación

Pharmacological Research

3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol: is a pyrazine derivative, a class of compounds known for their pharmacological versatility. Pyrazine derivatives exhibit a wide range of pharmacological activities, including antimycobacterial , antibacterial , antifungal , antidiabetic , diuretic , anticancer , antiviral , analgesic , and anti-inflammatory effects . This compound’s unique structure, featuring a pyrazine ring with an amino group, makes it a valuable scaffold in drug discovery, particularly for synthesizing new therapeutic agents.

Bioorganic Chemistry

In bioorganic chemistry, 3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol serves as a building block for synthesizing various biologically active molecules. Its pyrazine core is a crucial pharmacophore in many drugs, and modifications to this core can lead to the development of new compounds with potential biological activities .

Perfumery

Pyrazine derivatives are also important in the perfumery industry. They are used to create unique scents due to their ability to impart earthy, roasted, and nutty aromas. The specific role of 3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol in fragrance chemistry could involve the synthesis of novel aromatic compounds or as an intermediate in the creation of complex scent profiles .

Food Industry

In the food industry, pyrazine compounds contribute to flavoring and aroma. They are naturally present in various foods and can be synthesized for use as flavoring agents3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol may be explored for its potential to enhance flavors or as a precursor to food-grade flavor compounds .

Herbicide Development

Research into pyrazine derivatives has shown that they can function as herbicides and abiotic elicitors. These compounds can inhibit photosynthesis in plants, making them useful in controlling weed growth3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol could be investigated for its herbicidal properties or as a lead compound in the development of new herbicides .

Plant Biology

Elicitors are compounds that induce a plant’s defense mechanisms. Pyrazine derivatives can act as elicitors, triggering immune responses in plants3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol might be studied for its elicitor activity, potentially leading to its use in enhancing crop resistance to pathogens .

Propiedades

IUPAC Name |

3-[(6-chloropyrazin-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c8-6-4-9-5-7(11-6)10-2-1-3-12/h4-5,12H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGWYPGLUCHATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

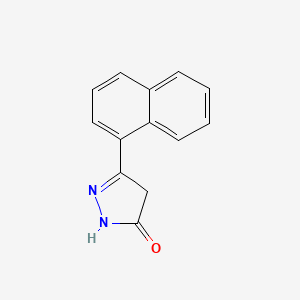

![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)

![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)

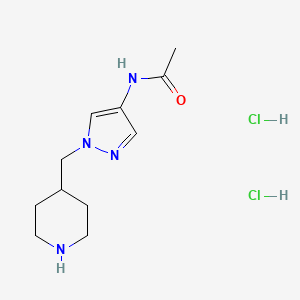

![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)

![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)

![9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid](/img/structure/B1455202.png)

![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)